molecular formula C3H3Cl2N B6147265 2,2-dichloropropanenitrile CAS No. 594-40-1

2,2-dichloropropanenitrile

Cat. No.: B6147265
CAS No.: 594-40-1
M. Wt: 123.97 g/mol
InChI Key: FMHXHMLHGIPODY-UHFFFAOYSA-N
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Description

2,2-Dichloropropanenitrile (CAS 594-40-1) is a chemical compound with the molecular formula C₃H₃Cl₂N and a molecular weight of 123.97 g/mol . It is classified as a nitrile and serves as a versatile building block in organic synthesis. The compound's canonical SMILES representation is CC(C#N)(Cl)Cl, indicating a structure where two chlorine atoms and a nitrile group are attached to the same central carbon atom . This specific arrangement makes it a valuable precursor for researchers developing novel pharmaceutical compounds and advanced materials. As a specialized nitrile, its primary research applications are found in the synthesis of more complex molecular architectures. The presence of both the electron-withdrawing nitrile group and two chlorine atoms on a single carbon makes it a reactive intermediate, particularly useful for nucleophilic substitution reactions and as a starting material in heterocyclic chemistry. It is exclusively for use in laboratory research settings. This product is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and conduct all risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloropropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N/c1-3(4,5)2-6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXHMLHGIPODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407891
Record name 2,2-dichloropropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-40-1
Record name 2,2-Dichloropropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dichloropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,2 Dichloropropanenitrile

Nucleophilic Substitution Reactions Involving 2,2-Dichloropropanenitrile

Nucleophilic substitution reactions at the C2 position of this compound are complex and influenced by several competing factors. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient carbon atom, leading to the displacement of a leaving group.

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the displacement of its halogen atoms can be understood by considering established nucleophilic substitution mechanisms, namely the S(_N)1 and S(_N)2 pathways.

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group. For an S(_N)2 reaction to occur at the C2 of this compound, the nucleophile would need to approach from the backside of the carbon-chlorine bond. However, the presence of two chlorine atoms, a methyl group, and a nitrile group creates significant steric hindrance around the α-carbon, making a direct backside attack challenging.

S(_N)1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of a leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. The formation of a secondary carbocation at the C2 position of this compound would be destabilized by the powerful electron-withdrawing effect of the adjacent nitrile group and the remaining chlorine atom. Carbocation stability is crucial for the S(_N)1 pathway, and electron-withdrawing groups generally disfavor their formation.

Given these considerations, nucleophilic substitution on the intact this compound molecule is likely to be slow and may require forcing conditions.

The reactivity of this compound in nucleophilic substitution reactions is a delicate balance of electronic and steric effects.

Electronic Factors:

Inductive Effect: The two chlorine atoms and the nitrile group are strongly electron-withdrawing, creating a significant partial positive charge on the C2 carbon. This enhances its electrophilicity, making it a more attractive target for nucleophiles.

Resonance Effect: The nitrile group can withdraw electron density through resonance, further increasing the electrophilicity of the α-carbon.

Steric Factors:

The presence of two chlorine atoms, a methyl group, and a linear but still space-occupying nitrile group around the C2 carbon results in considerable steric crowding. This bulkiness hinders the approach of nucleophiles, particularly for an S(_N)2 attack which requires a specific trajectory.

The interplay of these factors is summarized in the table below:

FactorInfluence on Nucleophilic Substitution
Electronic (Inductive & Resonance) Increases reactivity by making the α-carbon more electrophilic.
Steric Hindrance Decreases reactivity by impeding the approach of the nucleophile.

Elimination Reactions to Form Unsaturated Nitrile Derivatives from this compound

Elimination reactions provide a significant pathway for the transformation of this compound, leading to the formation of unsaturated nitriles. These reactions typically involve the removal of a proton from a β-carbon and a leaving group from the α-carbon, resulting in the formation of a double bond.

In the case of this compound, the protons on the methyl group (C3) are the β-hydrogens. The strong electron-withdrawing effects of the adjacent dichloronitrile group increase the acidity of these protons, making them more susceptible to abstraction by a base.

The most probable elimination mechanism is the E2 (bimolecular elimination) pathway, which is a concerted, one-step process. chemistrysteps.com A strong, sterically hindered base is often employed to favor elimination over substitution. The reaction would proceed by the base abstracting a proton from the methyl group, followed by the simultaneous formation of a carbon-carbon double bond and the expulsion of a chloride ion. This would result in the formation of 2-chloro-2-propenenitrile. A second elimination of HCl could potentially lead to the formation of propynenitrile, although this would likely require more vigorous conditions.

The regioselectivity of this reaction is straightforward as there is only one type of β-hydrogen.

Reactions Involving the Nitrile Group of this compound

The nitrile group (C≡N) in this compound is itself a reactive functional group, susceptible to nucleophilic attack at the electrophilic carbon atom.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. askfilo.comlibretexts.org The hydrolysis proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis: Direct attack of a hydroxide ion on the nitrile carbon. For this compound, hydrolysis of the nitrile group would likely be accompanied by the hydrolysis of the gem-dichloro group. The hydrolysis of a gem-dihalide typically forms an unstable gem-diol, which readily dehydrates to a ketone. askfilo.comdoubtnut.comdoubtnut.comaskfilo.com Therefore, the complete hydrolysis of this compound would be expected to yield pyruvic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). chemistrysteps.comdavuniversity.orgquora.comchemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. chemistrysteps.comdavuniversity.orgmasterorganicchemistry.com It is important to consider that the chlorine atoms may also be susceptible to reduction under these conditions.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.combyjus.commasterorganicchemistry.comlibretexts.org This reaction provides a route to synthesize ketones with a new carbon-carbon bond. The reactivity of the gem-dichloro group with the Grignard reagent would need to be considered as a potential side reaction.

A summary of reactions at the nitrile group is presented below:

ReagentProduct after Workup
H(3)O(+), heatCarboxylic Acid (likely with hydrolysis of C-Cl bonds)
NaOH, H(_2)O, heatCarboxylate Salt (likely with hydrolysis of C-Cl bonds)
1. LiAlH(_4); 2. H(_2)OPrimary Amine (potential reduction of C-Cl bonds)
1. DIBAL-H; 2. H(_2)OAldehyde (potential reduction of C-Cl bonds)
1. R-MgX; 2. H(3)O(+)Ketone

Other Transformation Pathways of this compound

Beyond the primary reaction pathways, other transformations of this compound are conceivable. For instance, reaction with certain nucleophiles could lead to cyclization reactions. The high electrophilicity of the C2 carbon and the presence of multiple leaving groups could facilitate intramolecular reactions if a suitable nucleophilic center is present in the molecule or introduced via a reagent.

Stereochemical Considerations in this compound Reactions

The C2 carbon of this compound is prochiral. While the starting material is achiral, reactions that differentiate between the two chlorine atoms or lead to the formation of a new chiral center will have stereochemical implications.

In Nucleophilic Substitution: If a substitution reaction were to occur via an S(_N)2 mechanism, it would proceed with an inversion of configuration at the C2 center, assuming one chlorine is replaced. However, due to the high steric hindrance, this is unlikely. An S(_N)1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of products if a chiral center is formed. libretexts.orgbyjus.com

In Elimination Reactions: The E2 elimination to form 2-chloro-2-propenenitrile does not involve the creation of a new stereocenter in the primary product.

In Reactions of the Nitrile Group: The reduction of the nitrile to a primary amine or its conversion to a ketone via a Grignard reagent does not directly affect the stereochemistry at C2 unless subsequent reactions occur. If a reaction at the nitrile group were to create a new chiral center in a molecule that already contains one, a mixture of diastereomers could be formed.

Derivatization and Synthetic Applications of 2,2 Dichloropropanenitrile

2,2-Dichloropropanenitrile as a Strategic Building Block in Organic Synthesis

The unique structural feature of this compound, possessing two chlorine atoms on the carbon adjacent to a nitrile group, theoretically endows it with multiple reactive sites. This positions it as a potentially valuable, yet underutilized, precursor in the construction of a variety of organic molecules.

Synthesis of Novel Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of heterocyclic systems are not documented in the available literature, the reactivity of related dichlorinated compounds suggests plausible pathways. For instance, the reaction of gem-dichloro compounds with binucleophiles is a common strategy for forming heterocyclic rings. One could envision the reaction of this compound with nucleophiles such as hydrazines, hydroxylamines, or amidines to potentially yield pyrazoles, oxazoles, or pyrimidines, respectively, after subsequent cyclization and elimination steps. However, to date, no specific studies have been published demonstrating these transformations with this compound.

Formation of Functionalized Nitrile Derivatives

The chlorine atoms in this compound are expected to be susceptible to nucleophilic substitution, which would allow for the introduction of various functional groups at the α-position to the nitrile. Reactions with nucleophiles such as alkoxides, thiolates, or amines could, in principle, lead to the formation of α,α-disubstituted propanenitriles. These products themselves could serve as valuable intermediates for further synthetic elaborations. Again, the scientific literature lacks specific examples of such derivatization starting from this compound.

Contribution to the Synthesis of Complex Molecular Architectures

The potential for this compound to contribute to the synthesis of complex molecules is intrinsically linked to its successful derivatization. If methods for its functionalization were to be developed, it could serve as a versatile three-carbon building block. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, while the α-substituents introduced via nucleophilic substitution could carry functionalities for further coupling reactions. At present, there are no documented instances of this compound being employed in the total synthesis of natural products or other complex molecular architectures.

Development of Advanced Synthetic Reagents Derived from this compound

The transformation of this compound into more advanced synthetic reagents is another area of untapped potential. For instance, dehydrochlorination could potentially lead to α-chloroacrylonitrile, a useful dienophile in Diels-Alder reactions. Alternatively, conversion of the nitrile to other functional groups, while retaining the gem-dichloro moiety, could generate novel reagents. However, research and development in this area appear to be nonexistent based on currently accessible information.

Advanced Analytical Methodologies for 2,2 Dichloropropanenitrile Research

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and purity of 2,2-dichloropropanenitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. For this compound (C₃H₃Cl₂N), ¹H NMR and ¹³C NMR are the primary techniques.

In the ¹H NMR spectrum of this compound, the protons of the methyl group (CH₃) are expected to produce a single resonance signal. The chemical shift of this signal is influenced by the adjacent dichlorinated quaternary carbon. Due to the electronegativity of the two chlorine atoms and the nitrile group, this signal would appear in a specific downfield region.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would show three distinct signals corresponding to the methyl carbon, the quaternary carbon bonded to the chlorine atoms, and the carbon of the nitrile group. The chemical shifts for these carbons are highly characteristic and serve as fingerprints for the compound's structure.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₃)~2.5 - 3.0Singlet
¹³C (CH₃)~30 - 40Quartet
¹³C (CCl₂)~70 - 80Singlet
¹³C (CN)~115 - 125Singlet

Note: The data in this table is predicted based on standard chemical shift ranges and the electronic environment of the nuclei in the this compound structure. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and analyze the vibrational modes of the bonds within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key vibrational modes for this compound include the C≡N stretch of the nitrile group, C-Cl stretches, and C-H bending and stretching vibrations of the methyl group. The nitrile group typically exhibits a strong, sharp absorption band in the region of 2220-2260 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C≡N stretching is also Raman active, the C-Cl symmetric stretches are often more prominent in the Raman spectrum compared to the FT-IR spectrum. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)
C≡NStretch2220 - 2260
C-H (methyl)Stretch2850 - 3000
C-H (methyl)Bend1375 - 1450
C-ClStretch650 - 850

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (123.97 g/mol ). nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak of this compound will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine atom or the methyl group.

Chromatographic Methods for Separation and Quantitative Analysis in Research Contexts

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or environmental matrices and for performing quantitative analysis.

Gas Chromatography (GC) for Volatile Mixture Separation

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. The choice of the stationary phase is critical for achieving good separation from other components in a mixture. Non-polar or medium-polarity columns are often employed for the analysis of chlorinated hydrocarbons. epa.gov

Detection can be achieved using various detectors. A Flame Ionization Detector (FID) is a common choice for organic compounds, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. For definitive identification, GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information. cdc.govnih.gov The purge and trap technique can be used to isolate volatile organic compounds like this compound from water samples before GC analysis. epa.gov

Liquid Chromatography (LC) for Non-volatile and Complex Mixtures

While this compound is volatile and amenable to GC, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed, especially in contexts where the compound is part of a non-volatile or complex matrix.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). molnar-institute.combasicmedicalkey.com The retention of this compound would be influenced by its polarity relative to other components in the sample. Detection is typically performed using an ultraviolet (UV) detector, as the nitrile group provides some UV absorbance, or more universally with a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity. researchgate.net

Hyphenated Techniques for Integrated Analytical Studies (e.g., GC-MS, LC-MS)

Hyphenated techniques are powerful tools in analytical chemistry that combine a separation method with a spectroscopic detection method, providing comprehensive analysis of complex mixtures. nih.govnih.gov For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated systems for its identification and quantification. uoguelph.ca These techniques allow for the separation of the analyte from a sample matrix followed by its structural confirmation and measurement. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. uoguelph.ca Given the properties of similar small chlorinated molecules, this compound is expected to be amenable to GC-MS analysis. The process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a chromatographic column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (123.97 g/mol ) and characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). nih.gov The fragmentation pattern would arise from the cleavage of the molecule, likely involving the loss of chlorine atoms and parts of the propyl chain. This allows for definitive identification by comparing the obtained spectrum to a spectral library.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suited for a wider range of compounds, including those that are less volatile or thermally unstable. lcms.cz While this compound is likely volatile enough for GC-MS, LC-MS provides an alternative and complementary analytical approach. uoguelph.ca In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the mobile phase versus the stationary phase.

Following separation by LC, the eluent is introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, is used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. waters.com LC-MS analysis can be highly sensitive and is often used for trace-level quantification in complex matrices. shimadzu.com For this compound, LC-MS could be particularly useful for analyzing samples where the compound is present in a non-volatile matrix.

Data Tables

As no specific experimental data for this compound could be located, the following tables illustrate the type of information that would be generated in a typical GC-MS or LC-MS analysis. The values are hypothetical and based on the analysis of structurally similar compounds.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

ParameterExample Value/Condition
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min
MS System 5975C Mass Selective Detector or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-200 m/z
Expected Retention Time 5-10 min

Table 2: Hypothetical LC-MS Parameters for this compound Analysis

ParameterExample Value/Condition
LC System Shimadzu LCMS-8060NX or similar shimadzu.com
Column C18 reverse-phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid lcms.cz
Mobile Phase B Acetonitrile with 0.1% Formic Acid lcms.cz
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer shimadzu.com
Ionization Mode Positive Electrospray Ionization (ESI+)
Key Transition (MRM) [M+H]⁺ > fragment ion
Expected Retention Time 3-7 min

Theoretical and Computational Chemistry Studies on 2,2 Dichloropropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations to determine the electronic structure and predict the reactivity of 2,2-dichloropropanenitrile have been found in the scientific literature.

There are no published research articles that apply Density Functional Theory (DFT) to predict the molecular properties of this compound.

A review of scientific databases indicates that no high-accuracy ab initio calculations have been performed and published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No studies employing molecular dynamics simulations to analyze the conformations or intermolecular interactions of this compound are available in the current body of scientific literature.

Mechanistic Insights from Computational Modeling of Reactions

There is no published research that provides mechanistic insights into the reactions of this compound through computational modeling.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No computational studies focused on the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data have been identified.

Environmental Chemistry and Fate of 2,2 Dichloropropanenitrile

Formation Pathways in Environmental Systems as a Disinfection By-product

The primary route for the formation of 2,2-dichloropropanenitrile and other haloacetonitriles in the environment is through the chemical disinfection of water. wa.gov This process, essential for eliminating pathogenic microorganisms, involves the use of disinfectants like chlorine or chloramines. nih.govwa.gov These disinfectants can react with naturally occurring organic matter (NOM) present in the source water, such as humic and fulvic acids, as well as nitrogen-containing precursors like amino acids and algae. shimadzu.comnih.gov

The formation of specific HANs is influenced by several factors, including the type of disinfectant used, the concentration and nature of the organic precursors, water temperature, pH, and the presence of bromide ions. nih.gov For instance, chloramination of water, the use of monochloramine as a disinfectant, has been associated with higher concentrations of HANs compared to chlorination. nih.govresearchgate.net Research has shown that 2,2-dichloropropionitrile was detected in chloraminated water samples during laboratory-scale disinfection experiments, while it was not found in chlorinated samples under the same conditions. researchgate.net

A proposed pathway for the formation of dichloroacetonitrile (B150184) involves the reaction of monochloramine with dichloroacetaldehyde, which leads to the formation of an intermediate, 2,2-dichloro-1-(chloroamino)ethanol. acs.org This intermediate can then undergo dehydration and decomposition to yield dichloroacetonitrile. acs.org The presence of various organic and inorganic constituents in the water can lead to a complex mixture of DBPs, with this compound being one of many potential products. engineering.org.cn

Abiotic Degradation Pathways in Aqueous and Atmospheric Matrices

Once formed, this compound can undergo degradation in the environment through abiotic processes such as hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis of haloacetonitriles is significantly influenced by pH. rsc.org Generally, the hydrolysis of HANs increases with increasing pH, leading to their transformation into less toxic haloacetamides and subsequently haloacetic acids. rsc.org This suggests that in more alkaline aquatic environments, the persistence of this compound would be lower. Studies have shown that at a higher pH, dichloroacetonitrile hydrolyzes to dichloroacetamide. acs.org The intentional elevation of pH in water distribution systems has been explored as a strategy to reduce the risks associated with HANs by promoting their hydrolysis. rsc.org

Photolysis: Photodegradation, or the breakdown of compounds by light, is another important abiotic degradation pathway for haloacetonitriles. nih.gov Studies have investigated the photolysis of HANs using ultraviolet (UV) radiation. The efficiency of degradation is dependent on the specific HAN and the wavelength of the UV light. nih.gov For instance, vacuum ultraviolet (VUV) irradiation has been shown to be more effective in degrading HANs than standard UV light. nih.gov The photolytic process can involve the breaking of the carbon-chlorine bonds. nih.gov The degradation of chlorinated HANs can also lead to the formation of other chlorinated intermediates with fewer chlorine atoms. nih.gov

Biotic Transformation and Biodegradation Mechanisms

The biological degradation of this compound and other haloacetonitriles is a key process in their removal from the environment. Microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen, or they can be co-metabolized in the presence of other substrates. ethz.ch

The metabolism of haloacetonitriles in biological systems can involve several enzymatic pathways. Evidence suggests the involvement of cytochrome P450 enzymes and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net The GST pathway is a significant detoxification mechanism, where the chlorine atoms are displaced by glutathione, leading to the formation of conjugates that can be further metabolized. ethz.ch This process can be considered a detoxification or a bioactivation process depending on the specific HAN and the enzymes involved. nih.gov The presence of glutathione is an important protective mechanism against the toxicity of HANs. nih.govresearchgate.net

While specific studies on the biodegradation of this compound are limited, the general principles of haloalkane and nitrile degradation by microorganisms are applicable. This can involve hydrolytic dehalogenases that cleave the carbon-halogen bond or nitrile hydratases and amidases that convert the nitrile group to a carboxylic acid.

Environmental Monitoring and Analytical Methodologies for Trace Level Detection

Due to their potential health concerns, sensitive and reliable analytical methods are crucial for monitoring this compound and other HANs in drinking water at trace levels.

Several methods have been developed and are in use for the analysis of haloacetonitriles. A widely used method is U.S. EPA Method 551.1 , which involves liquid-liquid extraction of the water sample with a solvent like methyl tert-butyl ether (MTBE) or pentane, followed by analysis using gas chromatography with an electron capture detector (GC-ECD). who.intnhmrc.gov.auresearchgate.net This method offers low detection limits, often below 0.03 µg/L for dichloroacetonitrile. who.int

Other advanced analytical techniques have also been employed to enhance sensitivity and automation. These include:

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This method is suitable for volatile and semi-volatile compounds and can achieve low limits of quantification, in the range of 0.02-0.4 µg/L for many DBPs. researchgate.netchrom-china.com

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This technique offers good sensitivity with detection limits ranging from 0.010 to 0.320 µg/L for various nitrogenous DBPs. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct measurement of some haloacetonitriles in water samples without extensive sample preparation. shimadzu.com

Given the instability of some haloacetonitriles, it is critical to analyze samples as soon as possible after collection and to use an appropriate quenching agent, such as ascorbic acid, to stop the reaction between disinfectants and organic matter. chrom-china.com

Table of Analytical Methodologies for Haloacetonitriles

Analytical MethodSample PreparationInstrumentationTypical Detection LimitsReference
EPA Method 551.1Liquid-Liquid ExtractionGC-ECD<0.03 µg/L who.int
P&T-GC-MSPurge and TrapGC-MS0.02-0.4 µg/L researchgate.netchrom-china.com
HS-SPME-GC-MSHeadspace Solid-Phase MicroextractionGC-MS0.010–0.320 µg/L researchgate.net
LC-MS/MSDirect Injection (in some cases)LC-MS/MSNot specified shimadzu.com

Emerging Research Areas and Future Outlook for 2,2 Dichloropropanenitrile

Innovations in Synthesis and Catalysis for 2,2-Dichloropropanenitrile

Traditional methods for the synthesis of nitriles and halogenated compounds often involve harsh conditions and hazardous reagents. rice.edu Current research is focused on developing more efficient, selective, and sustainable synthetic routes to molecules like this compound.

One promising area of innovation is the application of phase-transfer catalysis (PTC) . PTC can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), often leading to faster reaction rates, milder conditions, and higher product selectivity. ias.ac.inwikipedia.org For the synthesis of this compound, PTC could be employed in the chlorination of a suitable precursor. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts is common and can enhance the reactivity of chlorinating agents. ias.ac.indtic.mil This approach could offer a more controlled and efficient alternative to traditional bulk chlorination methods.

Another key area of development is the use of novel catalytic systems for dichlorination . While the direct dichlorination of an unactivated carbon atom adjacent to a nitrile group presents a significant challenge, research into the synthesis of gem-dihalides offers potential pathways. nih.gov For instance, the aza-Prins cyclization has been used to create gem-dihalopiperidines, demonstrating a method for generating the CCl2 group. nih.gov Adapting such methodologies to acyclic nitriles could provide a direct route to this compound. Furthermore, photocatalytic methods using low-cost and sustainable catalysts, such as iron and sulfur, are emerging for the chlorination of organic molecules, offering a greener alternative to traditional methods that require harsh chemicals or high temperatures. rice.edusciencedaily.com

The development of one-pot synthesis procedures is also a significant trend. These methods, which combine multiple reaction steps into a single operation, can improve efficiency and reduce waste. organic-chemistry.org A potential one-pot synthesis of this compound could involve the in-situ generation of a dichlorinating agent followed by its reaction with a suitable propionitrile (B127096) derivative.

Synthetic Innovation Potential Advantage for this compound Synthesis Key Research Focus
Phase-Transfer Catalysis (PTC)Milder reaction conditions, higher selectivity, use of aqueous reagents. ias.ac.inwikipedia.orgDevelopment of efficient catalysts for dichlorination of nitrile precursors.
Novel Catalytic DichlorinationDirect and selective introduction of the gem-dichloro group. nih.govAdapting cyclization and other gem-dihalogenation methods to acyclic nitriles.
PhotocatalysisUse of sustainable catalysts and mild reaction conditions (room temperature, blue light). rice.edusciencedaily.comExploring photocatalytic systems for the selective dichlorination at the alpha-carbon of nitriles.
One-Pot SynthesisIncreased efficiency, reduced waste and purification steps. organic-chemistry.orgDesigning sequential reactions that lead to this compound in a single reactor.

Development of Advanced Analytical Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time, or in situ, is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. For the synthesis of this compound, which may involve reactive intermediates and energetic conditions, advanced analytical techniques are invaluable.

Vibrational spectroscopy , including Raman and Infrared (IR) spectroscopy, offers powerful tools for in-situ reaction monitoring. spectroscopyonline.com These non-destructive techniques provide real-time data on the concentration of reactants, intermediates, and products by detecting their characteristic molecular vibrations. americanpharmaceuticalreview.comaliyuncs.com

Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in aqueous solutions and is not significantly affected by glass reaction vessels. aliyuncs.com It can be used to track the disappearance of reactant peaks and the appearance of product peaks, providing a kinetic profile of the reaction. americanpharmaceuticalreview.combeilstein-journals.orgspectroscopyonline.com For the synthesis of this compound, Raman spectroscopy could monitor the C-Cl and C≡N bond formations. acs.org

Infrared (IR) Spectroscopy: In-situ IR, often using attenuated total reflectance (ATR) probes, can also provide detailed information about reaction progress. researchgate.net While water absorption can be a challenge, careful data analysis can overcome this limitation. americanpharmaceuticalreview.com

The development of chemometric methods, such as classical least squares (CLS) and partial least squares (PLS), allows for the deconvolution of complex spectral data to provide quantitative concentration profiles of the various species in the reaction mixture. spectroscopyonline.com

Analytical Technique Principle Advantages for this compound Synthesis Monitoring
Raman SpectroscopyInelastic scattering of laser light provides a molecular fingerprint. aliyuncs.comNon-destructive, suitable for aqueous solutions, can be used with glass reactors. americanpharmaceuticalreview.comaliyuncs.com
Infrared (IR) SpectroscopyAbsorption of infrared radiation at specific frequencies corresponding to molecular vibrations. researchgate.netProvides detailed structural information, widely applicable.
ChemometricsStatistical and mathematical methods to extract information from chemical data. spectroscopyonline.comQuantitative analysis of complex reaction mixtures, determination of reaction kinetics.

Future Directions in Green Chemistry for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com For the production of a chlorinated compound like this compound, adopting green chemistry principles is a critical area of research.

A key focus is the replacement of hazardous chlorinating agents, such as chlorine gas, with safer alternatives. Trichloroisocyanuric acid (TCCA) is a stable, inexpensive, and easy-to-handle solid chlorinating agent. ingentaconnect.com Its use in the chlorination of various organic compounds is well-established and offers a greener alternative, with the byproduct, cyanuric acid, being recyclable. ingentaconnect.com

The use of greener solvents is another important aspect. Water is an ideal green solvent, and techniques like phase-transfer catalysis can enable its use in reactions involving organic substrates. wikipedia.orgnih.gov Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more environmentally friendly approach. nih.gov

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity, under milder conditions, and with less waste. indianchemicalsociety.com The development of recyclable catalysts, including solid-supported catalysts, is a major goal. nih.gov For the synthesis of this compound, research into solid acid catalysts or supported metal catalysts for chlorination and cyanation reactions could lead to more sustainable processes.

Green Chemistry Principle Application to this compound Production Potential Benefits
Use of Safer ReagentsReplacing traditional chlorinating agents with alternatives like TCCA. ingentaconnect.comReduced hazards, easier handling, and potential for byproduct recycling.
Use of Greener SolventsEmploying water as a solvent, facilitated by PTC, or conducting solvent-free reactions. wikipedia.orgnih.govReduced environmental impact and waste generation.
CatalysisDevelopment of efficient and recyclable catalysts for chlorination and cyanation. indianchemicalsociety.comIncreased reaction efficiency, lower energy consumption, and reduced waste.

Leveraging Computational Chemistry for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. For this compound, computational methods can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. acs.org DFT calculations can be used to predict various properties of this compound, such as its geometry, vibrational frequencies (which can aid in the interpretation of IR and Raman spectra), and electronic properties. acs.org These calculations can also be used to investigate the thermodynamics and kinetics of different synthetic routes, helping to identify the most promising pathways.

Molecular modeling can be used to study the interactions between this compound and other molecules, which is relevant for understanding its potential applications. For example, modeling its interaction with biological macromolecules could provide insights into its potential bioactivity.

Furthermore, computational methods can be used in the rational design of catalysts for the synthesis of this compound. By modeling the catalytic cycle, researchers can identify key intermediates and transition states, and use this information to design more efficient and selective catalysts.

Computational Method Application to this compound Information Gained
Density Functional Theory (DFT)Calculation of electronic structure and properties. acs.orgMolecular geometry, vibrational spectra, reaction energetics, and mechanisms.
Molecular ModelingSimulation of intermolecular interactions.Understanding of potential applications and bioactivity.
Catalyst DesignModeling of catalytic cycles.Insights for the development of more efficient and selective catalysts.

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